molecular formula C19H22ClN5 B2433740 3-(4-Chlorophenyl)-7-(4-ethylpiperazin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine CAS No. 899406-66-7

3-(4-Chlorophenyl)-7-(4-ethylpiperazin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2433740
CAS No.: 899406-66-7
M. Wt: 355.87
InChI Key: HLBLZSSGOPDOHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorophenyl)-7-(4-ethylpiperazin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine is a complex organic compound known for its diverse applications in scientific research This compound features a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and is substituted with a 4-chlorophenyl group, a 4-ethylpiperazin-1-yl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-7-(4-ethylpiperazin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a chlorophenyl-substituted pyrazole and reacting it with an ethylpiperazine derivative under specific conditions can yield the desired compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring. These methods ensure consistent production quality and scalability for commercial applications .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-7-(4-ethylpiperazin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups replacing the chlorine atom .

Scientific Research Applications

3-(4-Chlorophenyl)-7-(4-ethylpiperazin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-7-(4-ethylpiperazin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

IUPAC Name

3-(4-chlorophenyl)-7-(4-ethylpiperazin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5/c1-3-23-8-10-24(11-9-23)18-12-14(2)22-19-17(13-21-25(18)19)15-4-6-16(20)7-5-15/h4-7,12-13H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBLZSSGOPDOHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC(=NC3=C(C=NN23)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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